N-(5-(hydroxymethyl)thiazol-2-yl)acetamide
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Overview
Description
N-(5-(hydroxymethyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(hydroxymethyl)thiazol-2-yl)acetamide typically involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . Another method involves the Hantzsch thiazole synthesis, which is a microwave-assisted reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are common practices to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-(hydroxymethyl)thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acid derivatives, alcohol derivatives, and substituted thiazole compounds .
Scientific Research Applications
N-(5-(hydroxymethyl)thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(5-(hydroxymethyl)thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, it may interact with phosphoinositide-3-kinase (PI3K) pathways, which play a key role in cellular functions such as growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(5-(hydroxymethyl)thiazol-2-yl)acetamide include:
- N-(5-methyl-4-phenylthiazol-2-yl)acetamide
- N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-piperazin-1-ylacetamide
- 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Uniqueness
This compound is unique due to its hydroxymethyl group, which provides additional sites for chemical modification and enhances its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
N-(5-(hydroxymethyl)thiazol-2-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a hydroxymethyl group at the 5-position and an acetamide group. The presence of the hydroxymethyl moiety is believed to enhance the compound's reactivity and biological activity, particularly against various pathogens and cancer cell lines.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease pathways. The compound may inhibit or modulate the activity of kinases, proteases, or other proteins critical for cellular function, which can lead to antiproliferative effects in cancer cells and antimicrobial effects against bacteria and fungi.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effective activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
Pathogen | MIC (mg/mL) |
---|---|
Escherichia coli | 0.0195 |
Bacillus mycoides | 0.0048 |
Candida albicans | 0.0048 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). The compound's IC50 values show promising results:
Cell Line | IC50 (µM) |
---|---|
A549 | 3.50 |
HeLa | 2.01 |
HT29 | 1.50 |
Mechanistic studies indicate that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and increased apoptotic fractions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of E. coli, demonstrating a significant reduction in bacterial load in vitro.
- Cancer Cell Inhibition : In another study, the compound was tested on glioblastoma and melanoma cell lines, showing selective cytotoxicity with minimal effects on normal cells. This selectivity suggests potential for therapeutic applications with reduced side effects .
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H8N2O2S/c1-4(10)8-6-7-2-5(3-9)11-6/h2,9H,3H2,1H3,(H,7,8,10) |
InChI Key |
JLUBQXZJDNTDRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CO |
Origin of Product |
United States |
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